

Reconstituting BI 01383298 from Powder: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: BI 01383298

Cat. No.: B606064

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the reconstitution and use of **BI 01383298**, a potent and selective inhibitor of the human sodium-coupled citrate transporter (SLC13A5).

BI 01383298 is an irreversible and non-competitive inhibitor of SLC13A5, also known as the human sodium-coupled citrate transporter (hNaCT).[1] With an IC50 of approximately 100 nM for the ectopically expressed human NaCT in HEK293 cells and the constitutively expressed transporter in HepG2 cells, it serves as a valuable tool for studying the role of citrate transport in various physiological and pathological processes.[1]

Application Notes

BI 01383298 is a chemical probe designed for in vitro studies to investigate the function and downstream effects of SLC13A5. SLC13A5 is highly expressed in the liver and plays a crucial role in importing extracellular citrate into cells.[2] This process is linked to central metabolic pathways, including glycolysis, the TCA cycle, gluconeogenesis, and fatty acid synthesis.[2] Perturbations in SLC13A5 activity have been associated with non-alcoholic fatty liver disease, obesity, and insulin resistance.[2]

This inhibitor can be utilized in various cell-based assays to explore the impact of SLC13A5 inhibition on cellular metabolism and signaling. A structurally related but inactive compound, BI01372674, is available as a negative control for these experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI 01383298** and its negative control, BI01372674.

Compound	Parameter	Cell Line	Value
BI 01383298	IC50	HEK293-hSLC13A5	0.056 μ M
BI 01383298	IC50	HepG2	0.024 μ M
BI01372674	IC50	HEK293-hSLC13A5	>100 μ M
BI01372674	IC50	HepG2	>100 μ M

Compound	Parameter	Species	Value
BI 01383298	Microsomal Stability	Human	48 % QH
BI 01383298	Microsomal Stability	Mouse	50 % QH
BI 01383298	Microsomal Stability	Rat	45 % QH

Experimental Protocols

Reconstitution of BI 01383298 Powder

This protocol outlines the steps for reconstituting lyophilized **BI 01383298** powder to create a stock solution.

Materials:

- **BI 01383298** powder
- Anhydrous or fresh Dimethyl Sulfoxide (DMSO)
- Sterile polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Protocol:

- **Pre-Reconstitution Centrifugation:** Before opening, centrifuge the vial of lyophilized powder at a low speed (e.g., 1000 x g) for 1-2 minutes to ensure all the powder is at the bottom of the vial.
- **Solvent Preparation:** Allow the DMSO to come to room temperature. It is crucial to use anhydrous or fresh DMSO as moisture can reduce the solubility of the compound.[\[1\]](#)
- **Reconstitution:**
 - Based on the desired stock concentration and the amount of powder in the vial, calculate the required volume of DMSO. **BI 01383298** is soluble in DMSO at 45 mg/mL (101.04 mM).[\[1\]](#)
 - Carefully add the calculated volume of DMSO to the vial containing the **BI 01383298** powder.
 - Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:**
 - Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[\[2\]](#) Protect from light.[\[2\]](#)

In Vitro Citrate Uptake Assay

This protocol provides a general framework for a cell-based assay to measure the inhibitory effect of **BI 01383298** on SLC13A5-mediated citrate uptake. This can be performed using cell lines such as HEK293 cells overexpressing hSLC13A5 or HepG2 cells with endogenous SLC13A5 expression.

Materials:

- HEK293-hSLC13A5 or HepG2 cells
- Cell culture medium and supplements
- **BI 01383298** stock solution
- [14C]-Citrate (radiolabeled substrate)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
- Wash buffer (ice-cold PBS)
- Cell lysis buffer
- Scintillation cocktail and counter

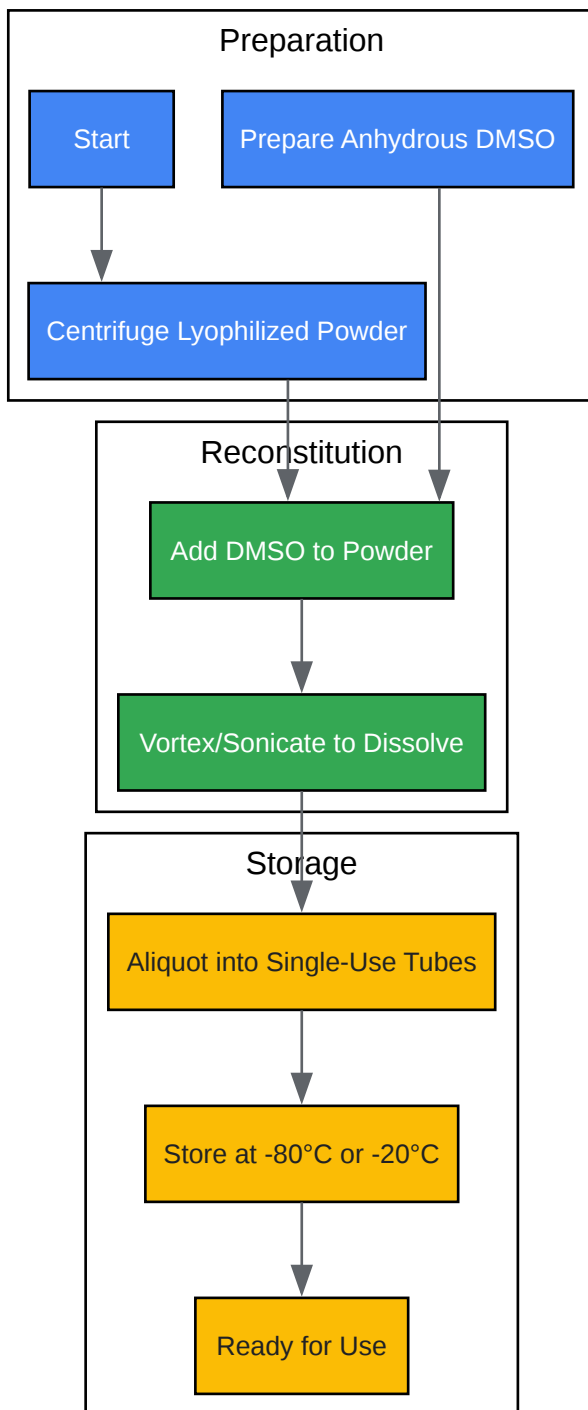
Protocol:

- Cell Seeding: Seed HEK293-hSLC13A5 or HepG2 cells in a suitable multi-well plate (e.g., 24-well or 96-well) and culture until they reach near-confluence.
- Compound Treatment:
 - Prepare serial dilutions of the **BI 01383298** stock solution in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a negative control (BI01372674) group.
 - Aspirate the culture medium from the cells and wash once with the assay buffer.
 - Add the prepared compound dilutions to the respective wells and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C.
- Initiation of Citrate Uptake:
 - Prepare a solution of [14C]-Citrate in the assay buffer.
 - To initiate the uptake, add the [14C]-Citrate solution to each well.
 - Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

- Termination of Uptake:
 - To stop the reaction, rapidly aspirate the radioactive solution from the wells.
 - Immediately wash the cells three times with ice-cold wash buffer to remove any unbound [14C]-Citrate.
- Cell Lysis and Quantification:
 - Add cell lysis buffer to each well and incubate to lyse the cells.
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the amount of [14C]-Citrate uptake in each well.
 - Normalize the data to the protein concentration in each well, if necessary.
 - Calculate the percentage of inhibition for each concentration of **BI 01383298** compared to the vehicle control.
 - Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

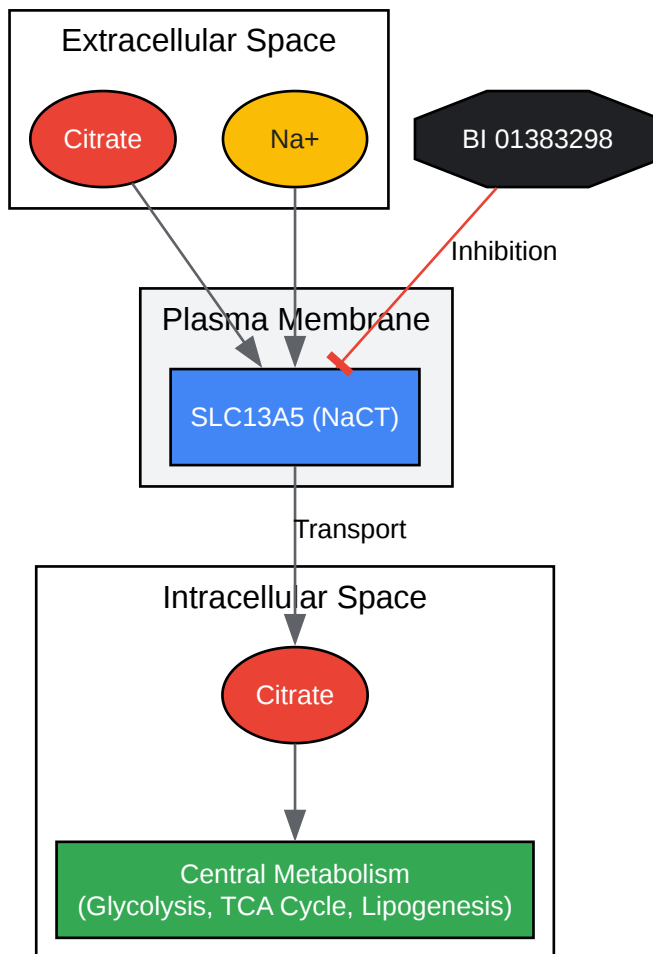
Visualizations

Reconstitution Workflow for BI 01383298

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Caption: Workflow for reconstituting **BI 01383298** powder.

SLC13A5 Signaling Pathway and Inhibition by BI 01383298



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Caption: Inhibition of SLC13A5-mediated citrate transport by **BI 01383298**.

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References

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- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

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